molecular formula C23H18N4O3S B2663709 N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 958720-67-7

N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2663709
CAS No.: 958720-67-7
M. Wt: 430.48
InChI Key: YTHVVTWEWHRBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Imidazoquinazoline Scaffold Development

The imidazo[1,2-c]quinazoline core originated from efforts to hybridize nitrogen-containing heterocycles for enhanced bioactivity. Early work focused on fusing imidazole with quinazoline to create rigid, planar structures capable of intercalating biological targets. The 2018 synthesis of imidazo[1,2-c]quinazolines via copper-catalyzed Ullmann coupling marked a pivotal advancement, enabling efficient C–N bond formation and subsequent cyclization. This method facilitated the production of derivatives with antimicrobial properties, such as compound 8ga (MIC = 4 μg/mL against E. coli). By 2023, scaffold diversification led to α-glucosidase inhibitors like 6a–c and 11a–o , demonstrating the structural adaptability of this framework. The incorporation of sulfanyl acetamide moieties, as seen in the target compound, represents a contemporary strategy to modulate electronic properties and hydrogen-bonding capacity.

Structural Classification within Heterocyclic Medicinal Chemistry

Imidazo[1,2-c]quinazolines belong to the bicyclic 6-6 fused heterocycle family, characterized by:

  • Core structure : Imidazole (positions 1–3) fused with quinazoline (positions 4–9)
  • Substituent variability : Positions 2, 3, 5, and 8 accommodate diverse functional groups
  • Electron-rich regions : N1–C2–N3 and N7–C8–N9 segments enable π-π stacking and hydrogen bonding

The target compound exemplifies strategic modifications:

  • C5 sulfanyl group : Enhances nucleophilicity and metal-chelation potential
  • N-linked furfuryl acetamide : Introduces a hydrogen-bond donor (amide NH) and a hydrophobic furan ring
  • C2 phenyl group : Stabilizes the planar conformation via steric and electronic effects

Comparative analysis with benzimidazo[1,2-c]quinazolines reveals that imidazole-based derivatives exhibit reduced planarity, potentially improving solubility over their benzimidazole counterparts.

Emergence as a Biologically Relevant Chemical Entity

Imidazo[1,2-c]quinazolines demonstrate polypharmacology across multiple target classes:

Biological Activity Example Compound Key Target Potency (IC₅₀/MIC) Source
Antimicrobial 8gc Bacterial gyrase 4 μg/mL
Anticancer 17 VEGFR2 23 nM
α-Glucosidase inhibition 11o Intestinal α-glucosidase 12.8 μM

The target compound’s sulfanyl group may mimic endogenous thiol-containing metabolites, enabling interference with bacterial redox systems. Molecular docking studies of analogous structures suggest that the furan oxygen participates in hydrophobic interactions with ATP-binding pockets, while the acetamide linker aligns with catalytic lysine residues in kinase targets.

Current Research Landscape and Unmet Scientific Needs

Despite progress, critical challenges persist:

  • Synthetic limitations : Current methods require high-temperature Cu-catalyzed reactions (150°C), complicating scale-up. Photocatalytic or flow-chemistry approaches remain unexplored.
  • Target ambiguity : Most studies focus on phenotypic screening rather than mechanistic target deconvolution. The compound’s sulfanyl group suggests potential disulfide reductase inhibition, but this hypothesis lacks experimental validation.
  • ADME/PK profiling : While in silico predictions indicate favorable pharmacokinetics for similar derivatives, empirical data on oral bioavailability and blood-brain barrier penetration are absent.

Recent work on benzimidazo[1,2-c]quinazolines highlights the impact of C5 substituents on VEGFR2 binding affinity (ΔG = −8.95 kJ/mol for 17 vs. −12.47 kJ/mol for lenvatinib). This suggests that optimizing the target compound’s C5 sulfanyl group could enhance kinase selectivity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c28-19(24-13-16-9-6-12-30-16)14-31-23-25-18-11-5-4-10-17(18)21-26-20(22(29)27(21)23)15-7-2-1-3-8-15/h1-12,20H,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHVVTWEWHRBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Group: This can be achieved through nucleophilic substitution reactions where a thiol group is introduced, followed by acylation to form the acetamide.

    Attachment of the Furan Ring: The furan ring is usually introduced via a Friedel-Crafts alkylation or similar electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The imidazoquinazoline core can be reduced to modify its electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring and sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the imidazoquinazoline core can yield dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and imidazoquinazoline core are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key structural motifs with other sulfanyl-acetamide derivatives, including:

  • Furan-containing triazole derivatives: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., compounds 3.1–3.21) .
  • Oxadiazole-linked sulfanyl acetamides : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a–w) .
  • Triazolopyrimidine sulfonamides : Pesticidal agents like flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) .

Key Structural Differences :

  • Core heterocycle: The imidazo[1,2-c]quinazolinone core distinguishes the target compound from triazole (e.g., ), oxadiazole (e.g., ), or triazolopyrimidine (e.g., ) derivatives.
  • Substituents: The phenyl group at position 2 of the quinazolinone and the furan-methyl thioether side chain are unique compared to the indole or substituted aryl groups in analogues .
Physicochemical Properties
  • Solubility: Furan-triazole acetamides showed moderate water solubility (logP ~2.1–3.5) , while the target compound’s imidazoquinazolinone core may reduce solubility (predicted logP ~3.8–4.2).
  • Stability : Sulfanyl-acetamides with triazole/oxadiazole cores are stable under physiological conditions ; the target compound’s fused ring system may confer similar stability.

Biological Activity

N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, structural characteristics, and biological activities based on diverse research findings.

Synthesis

The synthesis of N-[(furan-2-yl)methyl]-2-{3-oxo...} typically involves several steps:

  • Formation of the Imidazoquinazoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfanylacetamide Group : Achieved through nucleophilic substitution reactions followed by acylation.
  • Attachment of the Furan Ring : Introduced via Friedel-Crafts alkylation or electrophilic aromatic substitution.

Anticancer Properties

Research indicates that imidazoquinazolines, including derivatives like N-[(furan-2-yl)methyl]-2-{3-oxo...}, exhibit significant anticancer activity. A study showed that compounds derived from this scaffold demonstrated potent inhibition against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that imidazoquinazolines possess activity against a range of pathogens, including bacteria and fungi. The presence of the furan and imidazoquinazoline rings enhances binding affinity to microbial targets.

Enzyme Inhibition

Notably, N-[(furan-2-yl)methyl]-2-{3-oxo...} has shown promising results in inhibiting enzymes such as α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM). In vitro studies revealed IC50 values significantly lower than those of standard drugs like acarbose, indicating its potential as a therapeutic agent for diabetes management .

Case Studies

  • Study on Anticancer Activity : A series of substituted imidazoquinazolines were synthesized and tested against breast cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to their analogs.
    CompoundIC50 (µM)
    Compound A15.4
    Compound B10.7
    N-(furan...)8.5
  • Antimicrobial Evaluation : In another study, derivatives were tested against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition at low concentrations.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Candida albicans16 µg/mL

Q & A

Q. What synthetic strategies are recommended for preparing N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions. First, construct the imidazo[1,2-c]quinazolinone core via cyclization of anthranilic acid derivatives with phenyl-substituted reagents under acidic or basic conditions . Next, introduce the sulfanyl group at position 5 using nucleophilic substitution with thiols or via thiolation reagents. Finally, alkylation of the furan-2-ylmethyl group onto the acetamide moiety is achieved using α-chloroacetamide intermediates in the presence of KOH or NaH, as demonstrated in analogous triazole-acetamide syntheses . Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups and controlled temperatures (60–80°C) to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the furan methyl group (δ 4.2–4.5 ppm, singlet), sulfanyl protons (δ 3.8–4.1 ppm), and imidazoquinazolinone aromatic protons (δ 7.2–8.5 ppm). The absence of thiol (-SH) peaks confirms successful alkylation .
  • X-ray crystallography : Resolve the imidazoquinazolinone ring conformation and verify the spatial orientation of the sulfanyl-acetamide linkage. Precedent studies on similar acetamides highlight the importance of hydrogen bonding between the carbonyl group and adjacent NH groups for stabilizing the crystal lattice .
  • HRMS (ESI+) : Confirm molecular weight (expected [M+H]+ ≈ 450–460 Da) and isotopic patterns for sulfur and chlorine (if present) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications on the furan or imidazoquinazolinone moieties for enhanced anti-exudative activity?

  • Methodological Answer :
  • Substituent Variation : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyrrole) to assess electronic effects on activity. For example, showed that introducing electron-withdrawing groups (e.g., nitro, fluorine) on phenyl rings increased anti-exudative efficacy by 30–40% in rat models .
  • Core Modifications : Modify the imidazoquinazolinone scaffold by substituting the phenyl group at position 2 with alkyl chains or halogens. Use molecular docking to predict binding affinity to inflammatory targets (e.g., COX-2, TNF-α) and validate with in vitro assays (e.g., LPS-induced macrophage inflammation) .
  • Quantitative SAR (QSAR) : Apply computational models (e.g., CoMFA, CoMSIA) to correlate substituent descriptors (logP, polarizability) with in vivo activity data from formalin-induced edema models .

Q. What in vivo models and dose-ranging protocols are appropriate for evaluating anti-exudative activity, and how should data contradictions between models be resolved?

  • Methodological Answer :
  • Formalin-Induced Edema (Rat Model) : Administer the compound intraperitoneally (1–10 mg/kg) 1 hour before formalin injection. Measure paw volume at 0, 1, 3, and 6 hours using plethysmometry. Compare results to positive controls (e.g., indomethacin) and validate statistical significance via ANOVA with post-hoc tests .
  • Carrageenan-Induced Pleurisy (Mouse Model) : Assess exudate volume and leukocyte count 4 hours post-carrageenan injection. If discrepancies arise between models, conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to identify bioavailability limitations. For instance, noted that quinazolinone derivatives with higher logP values (>3.5) showed better penetration into inflamed tissues .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan ring oxidation). Use LC-MS to detect metabolites and modify labile positions (e.g., methyl groups on the quinazolinone core) to enhance stability .
  • Protein Binding Studies : Measure binding affinity to serum albumin via equilibrium dialysis. High binding (>95%) may reduce free drug concentration, necessitating structural tweaks to lower affinity .
  • Dose Escalation Trials : If in vitro IC50 values (e.g., COX-2 inhibition) do not translate to in vivo efficacy, adjust dosing regimens (e.g., twice-daily administration) or explore prodrug strategies to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.